Superior Anxiolytic Efficacy Without Sedation: Orcinol Glucoside vs. Orcinol Monohydrate and Diazepam
In a head-to-head comparison using the elevated plus-maze test in mice, Orcinol glucoside (OG) demonstrated a dose-dependent anxiolytic effect, significantly increasing time spent in open arms at 5, 10, and 20 mg/kg (p.o.). At the 20 mg/kg dose, OG's effect was comparable to the positive control diazepam (1 mg/kg, p.o.). Critically, unlike diazepam, OG did not produce sedative effects as measured by open-field locomotion at any tested dose . The aglycone analog, orcinol monohydrate (OM), required a lower dose (2.5 and 5 mg/kg) to achieve anxiolytic effects, indicating a distinct potency profile that precludes direct substitution .
| Evidence Dimension | Anxiolytic Activity (Time in Open Arms) |
|---|---|
| Target Compound Data | Orcinol glucoside: Significant increase at 5, 10, and 20 mg/kg (p.o.) |
| Comparator Or Baseline | Orcinol monohydrate: Significant increase at 2.5 and 5 mg/kg (p.o.); Diazepam: Significant increase at 1 mg/kg (p.o.) |
| Quantified Difference | OG and OM show distinct dose-response profiles. OG (20 mg/kg) effect ≈ Diazepam (1 mg/kg). OG shows no sedation at any dose. |
| Conditions | Elevated plus-maze test in mice, oral administration, 30 min pretreatment. |
Why This Matters
Procuring the correct glycoside ensures the expected behavioral outcome without the confounding variable of sedation, a critical differentiator from standard benzodiazepine controls.
- [1] Wang, X., Luo, D., & Ge, J. F. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. *Pharmaceutical Biology*, 53(6), 876-881. View Source
